molecular formula C17H22FNO4 B1389032 (S)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid CAS No. 1196886-62-0

(S)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid

Cat. No. B1389032
M. Wt: 323.4 g/mol
InChI Key: ZOWFREFSRRIXOC-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid, also known as (S)-1-(t-Boc)-2-(3-FBz)pyrrolidine-2-carboxylic acid, is an organic compound used in various scientific applications. It is a versatile building block for organic synthesis and has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. This compound has also been used in the synthesis of peptides and peptidomimetics with potential therapeutic applications.

Scientific Research Applications

(S)-1-(t-Boc)-2-(3-FBz)pyrrolidine-2-carboxylic acid has been used in various scientific research applications, such as the synthesis of peptides and peptidomimetics. It has been used in the synthesis of peptides for use in drug discovery and development, as well as for the study of protein-protein interactions. In addition, this compound has been used in the synthesis of peptidomimetics, which are compounds that mimic the structure and activity of peptides. These compounds have potential applications in drug discovery and development, as well as in the study of protein-protein interactions.

Mechanism Of Action

The mechanism of action of (S)-1-(t-Boc)-2-(3-FBz)pyrrolidine-2-carboxylic acid is not fully understood. However, it is believed that the compound acts as a peptidomimetic, mimicking the structure and activity of peptides. This mimicking of peptides allows the compound to interact with proteins, leading to various biological effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of (S)-1-(t-Boc)-2-(3-FBz)pyrrolidine-2-carboxylic acid are not fully understood. However, the compound has been found to interact with certain proteins, leading to various biological effects. For example, the compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, the compound has been found to have an anti-inflammatory effect and has been used in the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

The use of (S)-1-(t-Boc)-2-(3-FBz)pyrrolidine-2-carboxylic acid in lab experiments has several advantages. The compound is easy to synthesize and is relatively inexpensive. In addition, the compound is stable and can be stored for extended periods of time. However, there are some limitations to the use of this compound in lab experiments. For example, the compound has a relatively low solubility in water and other solvents, which can make it difficult to use in certain experiments. In addition, the compound has a low bioavailability, which means that it may not be suitable for use in certain biological experiments.

Future Directions

There are several possible future directions for (S)-1-(t-Boc)-2-(3-FBz)pyrrolidine-2-carboxylic acid. First, the compound could be used in the development of peptidomimetics with potential therapeutic applications. Second, the compound could be used in the development of new drugs and agrochemicals

properties

IUPAC Name

(2S)-2-[(3-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-9-5-8-17(19,14(20)21)11-12-6-4-7-13(18)10-12/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,21)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWFREFSRRIXOC-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661586
Record name 1-(tert-Butoxycarbonyl)-2-[(3-fluorophenyl)methyl]-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid

CAS RN

1196886-62-0
Record name 1-(tert-Butoxycarbonyl)-2-[(3-fluorophenyl)methyl]-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid
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(S)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid
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(S)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid
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(S)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid
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